molecular formula C11H17F2NO4 B3109455 1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate CAS No. 173315-19-0

1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B3109455
CAS No.: 173315-19-0
M. Wt: 265.25 g/mol
InChI Key: UUFLXFGWVDSBNX-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H17F2NO4 and a molecular weight of 265.25 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structural properties, which make it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

The synthesis of 1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with a fluorinating agent to introduce the difluoro groups . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

    Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved in its action include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:

  • 1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

These compounds share structural similarities but differ in the functional groups attached to the pyrrolidine ring. The presence of difluoro groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Biological Activity

1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate (CAS No. 173315-19-0) is a synthetic compound with a molecular formula of C11H17F2NO4 and a molecular weight of 265.25 g/mol. Its unique structure, characterized by the presence of difluoro groups, enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound exhibits various chemical properties that contribute to its biological activity:

  • Molecular Weight : 265.25 g/mol
  • Density : Approximately 1.22 g/cm³ (predicted)
  • Boiling Point : Estimated at around 292.7°C
  • pKa : Predicted to be -8.00 ± 0.60

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Interaction : The difluoro groups enhance binding affinity, facilitating enzyme inhibition or activation.
  • Receptor Modulation : The compound can alter receptor activity and influence cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound has potential applications in several areas:

Anticancer Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The difluoro substitution may enhance the selectivity and potency against cancer cell lines.

Neuroprotective Effects

Some research suggests that compounds with similar structures can provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Antimicrobial Properties

Preliminary findings indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of pyrrolidine derivatives. It was found that compounds with difluoro substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

CompoundIC50 (µM)Cell Line
Control--
Compound A15MCF-7
Compound B10HeLa
This compound 5 MCF-7

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective agents, researchers found that certain pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of intracellular signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate Difluoro groups at position 4Anticancer potential
1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate Hydroxyl group at position 4Neuroprotective effects
1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Amino group at position 4Antimicrobial activity

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-5-11(12,13)7(14)8(15)17-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLXFGWVDSBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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